2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline
Overview
Description
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the 5-position of the isoquinoline ring.
Preparation Methods
The synthesis of 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-dihydroisoquinoline.
Protection of Nitrogen: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 3,4-dihydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The protected intermediate is then subjected to hydroxymethylation at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives. For example, the hydroxymethyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline depends on its specific applicationThe presence of the Boc protecting group and the hydroxymethyl group can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
2-N-Boc-3,4-dihydroisoquinoline: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
5-Hydroxymethyl-3,4-dihydroisoquinoline: Lacks the Boc protecting group, which can affect its stability and reactivity.
2-N-Boc-5-methyl-3,4-dihydroisoquinoline: Has a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the Boc protecting group and the hydroxymethyl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,17H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIPQWOPKSEGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139665 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441065-34-5 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441065-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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